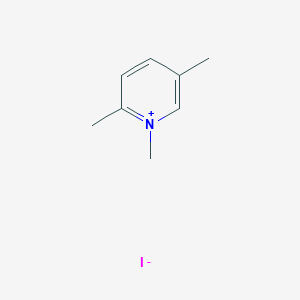

1,2,5-Trimethyl-pyridinium iodide

Description

Contextualization within Quaternary Pyrodinium Salt Chemistry Research

Quaternary pyridinium (B92312) salts are organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring, with an accompanying anion. Their inherent positive charge and the versatility of the pyridine ring for functionalization have made them pivotal in a wide array of chemical research and applications. These salts are integral to the development of ionic liquids, phase-transfer catalysts, and have been investigated for their biological activities. The reactivity of the pyridinium ring is significantly influenced by the nature and position of its substituents, making each derivative a unique subject of study. 1,2,5-trimethyl-pyridinium iodide, with its specific substitution pattern, offers a distinct electronic and steric profile that warrants a dedicated scientific investigation.

Historical Trajectory of Research on Trimethylpyridinium Derivatives

The study of pyridinium salts dates back to the 19th century with the pioneering work on the reaction of pyridine with alkyl halides, a reaction now famously known as the Menschutkin reaction. Early research into trimethylpyridinium derivatives was largely an extension of this foundational work, focusing on the quaternization of lutidines (dimethylpyridines). chemsrc.com The primary interest was in understanding the influence of the methyl groups' positions on the reactivity of the pyridine nitrogen and the properties of the resulting salts. These early studies laid the groundwork for a more nuanced understanding of steric hindrance and electronic effects in nucleophilic substitution reactions involving heterocyclic compounds. While specific historical milestones for the 1,2,5-isomer are not extensively documented in early literature, the broader investigation into lutidine quaternization provided the essential synthetic and conceptual framework for its eventual study.

Current Research Frontiers and Strategic Significance of this compound in Chemical Science

Contemporary research on pyridinium salts is vibrant and multifaceted, with significant advancements in their application as radical precursors and in C-H functionalization reactions under photoredox catalysis. figshare.comrsc.orgresearchgate.net N-functionalized pyridinium salts are being explored as versatile reagents that allow for site-selective modifications of the pyridine ring, a traditionally challenging synthetic endeavor. figshare.comrsc.orgresearchgate.net

The strategic significance of this compound lies in its potential to contribute to these cutting-edge areas. The specific arrangement of the methyl groups can influence the stability and reactivity of radical intermediates generated from the salt. Furthermore, lutidinium salts, such as the 1,2,5-trimethyl derivative, have been identified as playing a curious and crucial co-catalytic role in certain coupling reactions, facilitating halogen atom transfer and radical formation. nih.govacs.org This suggests that this compound could be a valuable tool in the development of novel synthetic methodologies. Its study is therefore not merely academic but holds promise for practical applications in organic synthesis and materials science.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,5-trimethylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.HI/c1-7-4-5-8(2)9(3)6-7;/h4-6H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGZYMLMVUEBMQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385958 | |

| Record name | 1,2,5-Trimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28710-34-1 | |

| Record name | 1,2,5-Trimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 1,2,5 Trimethyl Pyridinium Iodide

Quaternization Reactions of 2,5-Dimethylpyridine (B147104) with Iodomethane (B122720)

The most direct and common method for synthesizing 1,2,5-trimethyl-pyridinium iodide is the quaternization of 2,5-dimethylpyridine with iodomethane. This reaction, a classic example of the Menschutkin reaction, involves the SN2 attack of the nucleophilic nitrogen atom of the pyridine (B92270) ring on the electrophilic methyl group of iodomethane. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of the quaternization reaction are highly dependent on several factors, including temperature, reaction time, and the stoichiometry of the reactants. Typically, the reaction is carried out by mixing 2,5-dimethylpyridine with an excess of iodomethane. nih.govdtic.mil The use of excess iodomethane helps to drive the reaction to completion.

Heating the reaction mixture is a common strategy to increase the reaction rate. For instance, refluxing the reactants for an extended period, often several hours, is a standard procedure to ensure a high conversion to the desired pyridinium (B92312) salt. nih.gov In some cases, the reaction can proceed at room temperature, but this usually requires a much longer reaction time. dtic.mil The yield of the reaction can be quite high, often exceeding 78%. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Effect on Yield/Rate | Reference |

|---|---|---|---|

| Temperature | Room Temperature | Slower reaction rate, requires longer time | dtic.mil |

| Reflux | Increased reaction rate, shorter reaction time | nih.gov | |

| Reactant Ratio | Excess Iodomethane | Drives equilibrium towards product formation | nih.govdtic.mil |

| Reaction Time | 40 hours (Reflux) | High conversion | nih.gov |

| 10 minutes (Microwave) | Rapid formation of product | researchgate.net |

Influence of Solvent Systems and Catalytic Additives on Reaction Kinetics

The choice of solvent can significantly impact the kinetics of the quaternization reaction. Polar aprotic solvents such as acetone (B3395972), acetonitrile (B52724), and dimethylformamide (DMF) are often employed. dtic.milresearchgate.netresearchgate.net These solvents are effective at solvating the transition state, which is more polar than the reactants, thereby accelerating the reaction. Studies on similar quaternization reactions have shown that increasing the polarity of the solvent generally increases the reaction rate constant. epa.gov

For instance, a study on the quaternization of a related pyridyl compound found that conducting the reaction in acetonitrile at 81°C was optimal compared to acetone or 2-butanone. researchgate.netrsu.lv The dielectric constant and dipole moment of the solvent are key parameters influencing the rate, with higher values generally leading to faster reactions. epa.gov While catalytic additives are not typically required for this direct alkylation, the choice of solvent plays a crucial role in the reaction's efficiency.

Exploration of Alternative Synthetic Routes

While direct quaternization is the most straightforward method, other synthetic strategies can be envisaged, particularly for creating analogues or when starting from different precursors.

Multi-Step Approaches from Related Heterocycles and their Synthetic Utility

The synthesis of substituted pyridinium salts can be achieved through multi-step sequences. researchgate.net For example, one could envision a route starting from a different pyridine derivative, which is then functionalized to introduce the required methyl groups before the final N-alkylation step. Multi-component reactions are also a powerful tool for constructing complex pyridine structures, which could then be quaternized. nih.gov For example, a three-component reaction involving an aldehyde, an α,β-unsaturated acid, and an enamine can lead to polysubstituted pyridines. nih.gov

Another approach involves the modification of other heterocyclic systems. For example, a two-step procedure involving N-Mannich bases as intermediates has been used to synthesize 3-substituted pyridinium salts. researchgate.net While not directly applied to this compound, these methods showcase the versatility of synthetic approaches to pyridinium compounds.

Chemo- and Regioselectivity Challenges in Pyridinium Ring Functionalization

A significant challenge in the synthesis of substituted pyridines is controlling the regioselectivity of the functionalization. chemistryviews.orgnih.gov In the case of 2,5-dimethylpyridine, quaternization with iodomethane proceeds with high regioselectivity at the nitrogen atom, as it is the most nucleophilic center in the molecule. dtic.mil

However, if one were to functionalize the pyridine ring itself, for example, through a Minisci-type reaction, a mixture of isomers could be formed. nih.govacs.org The existing methyl groups on the ring would direct incoming radicals, but achieving exclusive selectivity at a single position can be difficult. To overcome this, strategies involving blocking groups on the nitrogen atom have been developed to direct functionalization to specific positions, such as C-4. chemistryviews.orgnih.gov These N-functionalized pyridinium salts can enhance reactivity and selectivity under milder, acid-free conditions. acs.org While the synthesis of this compound is regiochemically straightforward, these challenges are pertinent when considering the synthesis of more complex derivatives.

Green Chemistry Principles Applied to this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of pyridinium salts, several green chemistry approaches have been explored. researchgate.net

One of the most promising techniques is the use of microwave-assisted synthesis. researchgate.netgoogle.comnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer by-products. researchgate.netgoogle.com For example, the quaternization of pyridoxal (B1214274) oxime with methyl iodide was achieved in just 10 minutes under microwave irradiation, with a yield of 78.7%. researchgate.net

Solvent-free or "neat" reaction conditions are another key principle of green chemistry. srce.hr Mechanochemical methods, such as grinding the reactants together, can facilitate reactions in the solid state, eliminating the need for bulk solvents. srce.hr Liquid-assisted grinding (LAG), where a minimal amount of liquid is added to the solid reactants, has also been shown to be an efficient and environmentally friendly method for synthesizing quaternary pyridinium salts. srce.hr

Table 2: Comparison of Conventional and Green Synthesis Methods for Pyridinium Salts

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvent for several hours | Established method, high yields possible | nih.gov |

| Microwave-Assisted | Microwave irradiation for minutes | Drastically reduced reaction time, energy efficient | researchgate.netgoogle.com |

| Mechanochemistry | Solvent-free or liquid-assisted grinding | Environmentally friendly, simple workup | srce.hr |

Scalability and Process Chemistry Considerations in Academic Production

The synthesis of this compound is most commonly achieved via the direct quaternization of 2,5-dimethylpyridine with methyl iodide. This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic methyl group of methyl iodide, forming the desired quaternary ammonium (B1175870) salt. While this SN2 reaction is straightforward on a small laboratory scale, its transition to larger-scale academic production (i.e., multigram to hundred-gram quantities) introduces several process chemistry and scalability challenges that must be carefully managed.

Key considerations for the academic scale-up of this compound synthesis include reaction kinetics, thermal management, solvent selection, and product isolation and purification.

Reaction Kinetics and Stoichiometry: The rate of quaternization is dependent on the concentration of both the 2,5-dimethylpyridine and methyl iodide. When scaling up, maintaining an optimal concentration to ensure a reasonable reaction time is crucial. Often, a slight excess of the alkylating agent (methyl iodide) is used to drive the reaction to completion. However, as methyl iodide is volatile and a regulated substance, careful consideration of stoichiometry is needed to maximize yield while minimizing excess reagent that must be handled and removed during workup.

Thermal Management: The quaternization reaction is significantly exothermic. On a small scale, this generated heat readily dissipates into the surrounding environment. However, as the reaction volume increases, the surface-area-to-volume ratio of the reaction vessel decreases, leading to less efficient heat dissipation. This can cause a rapid increase in the reaction temperature, potentially leading to solvent boiling, increased pressure in sealed systems, and the formation of undesired byproducts. In an academic setting, managing this exotherm on a larger scale requires measures such as slow, controlled addition of the methyl iodide to the pyridine solution, efficient overhead stirring to ensure even heat distribution, and the use of an ice or water bath to maintain a consistent internal temperature.

Solvent Selection and Workup: Polar aprotic solvents like acetonitrile, acetone, or dichloromethane (B109758) are typically favored for this type of reaction as they can solvate the transition state, facilitating the SN2 process. mdpi.com The choice and volume of the solvent are critical scalability parameters. A sufficient volume of solvent is necessary to maintain the reactants in solution and to control the exotherm. Upon formation, pyridinium salts often precipitate from the reaction mixture, especially if a less polar solvent is used. While this can simplify initial isolation, on a larger scale it can result in a thick, difficult-to-stir slurry. The workup procedure for academic production typically involves filtration of the precipitated salt, followed by washing with a solvent in which the product is insoluble but the starting materials are soluble (e.g., cold diethyl ether or acetone) to remove unreacted 2,5-dimethylpyridine and methyl iodide.

Purification and Isolation: Achieving high purity on a larger scale presents a significant challenge. While small quantities can be easily purified by recrystallization, handling the larger volumes of solvent required for multigram-scale recrystallization can be cumbersome in a standard academic lab. The product, this compound, is a solid, and its isolation requires filtration of a large amount of crystalline material. Ensuring the complete removal of impurities, such as residual starting materials or solvent, is critical and often requires repeated washing and drying under vacuum. Difficulties can arise in forming well-defined crystals from larger batches, potentially trapping impurities within the solid matrix. researchgate.net

Advanced Synthetic Approaches: To address some of these scalability challenges, modern synthetic methodologies are being explored. Continuous flow synthesis, for instance, offers a promising alternative to traditional batch processing. nih.govresearchgate.net In a flow system, small volumes of reactants are continuously mixed and reacted in a heated or cooled coil. This setup allows for superior control over reaction parameters like temperature and residence time, significantly improving heat transfer and safety. nih.gov The product is collected continuously, and the scale of the synthesis is determined by the run time rather than the size of the reaction flask, making it an attractive option for producing larger quantities of pyridinium salts safely and efficiently, even within an academic environment. researchgate.net

Table 1: Representative Parameters for Scaled-Up Academic Batch Synthesis of this compound

| Parameter | Value/Condition | Rationale/Consideration |

| Reactant 1 | 2,5-Dimethylpyridine | The nucleophilic pyridine derivative. Purity should be high to avoid side reactions. |

| Reactant 2 | Methyl Iodide | The alkylating agent. A slight molar excess (e.g., 1.05-1.1 eq.) can be used to ensure full conversion of the pyridine. |

| Solvent | Acetonitrile or Acetone | Polar aprotic solvent to facilitate the SN2 reaction. Volume should be sufficient to manage the exotherm and allow for efficient stirring. |

| Temperature | 0°C to Room Temperature | Initial cooling during reagent addition helps control the exotherm. The reaction can then be allowed to proceed at room temperature. |

| Reaction Time | 12-24 hours | Monitoring by TLC or NMR is recommended to determine reaction completion before workup. |

| Workup/Purification | 1. Filtration of the precipitate. 2. Washing with cold diethyl ether. 3. Drying under vacuum. | Filtration isolates the solid product. Washing removes unreacted starting materials. Vacuum drying removes residual solvent. Recrystallization may be needed for higher purity. |

| Expected Yield | 70-90% | Yields can be high but are dependent on the efficiency of purification and complete conversion. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise atomic arrangement of 1,2,5-Trimethyl-pyridinium iodide in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's covalent framework.

The ¹H and ¹³C NMR spectra of this compound are defined by the unique electronic environment of each nucleus. The positively charged pyridinium (B92312) ring significantly deshields the attached protons and carbons, causing their signals to appear at higher chemical shifts (downfield) compared to non-ionic analogues. While a directly published spectrum for the 1,2,5-isomer is not available, expected values can be reliably predicted based on data from closely related isomers like 1,2,3-trimethylpyridinium iodide and established substituent effects on the pyridine (B92270) ring. mpg.de

The ¹H NMR spectrum is expected to show four distinct signals with an integration ratio of 3:3:3:1:1:1, corresponding to the three methyl groups and the three aromatic protons. The N-methyl (N-CH₃) protons are typically the most downfield of the methyl groups due to the direct attachment to the positive nitrogen. The aromatic protons (H-3, H-4, and H-6) will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.

The ¹³C NMR spectrum would display eight distinct resonances, one for each carbon atom in the unique electronic environments of the molecule. The carbons of the pyridinium ring (C2-C6) are expected to resonate in the aromatic region, with C2 and C6 being the most downfield due to their proximity to the nitrogen atom. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns for this compound Predicted values are based on analogous structures and standard NMR principles. mpg.dedocbrown.infodocbrown.info

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| N-CH₃ | ~4.2 | Singlet (s) | N/A | Downfield shift due to direct attachment to N⁺. |

| C2-CH₃ | ~2.8 | Singlet (s) | N/A | Attached to the electron-deficient ring. |

| C5-CH₃ | ~2.5 | Singlet (s) | N/A | Standard aromatic methyl group shift. |

| H-6 | ~8.5 | Singlet (s) or narrow Doublet (d) | ~1-2 (long range) | Adjacent to N⁺; deshielded. May show long-range coupling to H-4. |

| H-3 | ~7.8 | Doublet (d) | ~8 | Coupled to adjacent H-4. |

| H-4 | ~7.7 | Doublet (d) | ~8 | Coupled to adjacent H-3. |

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~148 | Substituted carbon adjacent to N⁺. |

| C6 | ~145 | Unsubstituted carbon adjacent to N⁺. |

| C4 | ~144 | Aromatic CH. |

| C5 | ~138 | Substituted aromatic carbon. |

| C3 | ~128 | Aromatic CH. |

| N-CH₃ | ~48 | Aliphatic carbon attached to nitrogen. |

| C5-CH₃ | ~21 | Standard aromatic methyl carbon. |

| C2-CH₃ | ~18 | Methyl on electron-deficient ring. |

To unequivocally confirm the assignments made from 1D NMR, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between nuclei, mapping the molecular connectivity bond-by-bond. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled, typically those on adjacent carbons. sdsu.edu For this compound, a cross-peak would be expected between the signals for H-3 and H-4, confirming their spatial proximity. The absence of other correlations to these protons from other ring protons would confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning carbon resonances. For instance, it would definitively link the proton signal at ~7.8 ppm to the carbon at ~128 ppm (H-3 to C-3) and the N-CH₃ proton signal to its corresponding carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. columbia.edu It allows for the assignment of quaternary (non-protonated) carbons and confirms the relative positions of different fragments. The unequivocal identification of N-9 and N-3 isomers of other heterocyclic salts has been achieved using HMBC. nih.gov

Table 2: Key Expected 2D NMR Correlations for this compound

| Proton 1 | Correlates to Proton 2 | Information Gained |

|---|---|---|

| H-3 | H-4 | Confirms adjacency of C3 and C4 positions. |

| Proton | Correlates to Carbon | Information Gained |

|---|---|---|

| H-3 | C-3 | Assigns C-3 chemical shift. |

| H-4 | C-4 | Assigns C-4 chemical shift. |

| H-6 | C-6 | Assigns C-6 chemical shift. |

| N-CH₃ | N-CH₃ Carbon | Assigns N-methyl carbon. |

| C2-CH₃ | C2-CH₃ Carbon | Assigns C2-methyl carbon. |

| C5-CH₃ | C5-CH₃ Carbon | Assigns C5-methyl carbon. |

| Proton | Correlates to Carbon(s) | Information Gained |

|---|---|---|

| N-CH₃ | C-2, C-6 | Confirms N-methylation and connectivity to C2/C6. |

| C2-CH₃ | C-2, C-3 | Confirms methyl group is at C2. |

| C5-CH₃ | C-4, C-5, C-6 | Confirms methyl group is at C5. |

| H-6 | C-2, C-4, C-5 | Confirms overall ring structure and substitution. |

While solution NMR averages out molecular tumbling, solid-state NMR (ssNMR) provides information on the compound in its crystalline lattice. mdpi.com These investigations can reveal details about polymorphism, molecular packing, and specific intermolecular interactions with the iodide counter-ion. mdpi.com

For pyridinium salts, ssNMR spectra often show broader lines and different chemical shifts compared to their solution-state counterparts due to restricted motion and crystal packing effects. mdpi.com Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are essential to enhance signal and resolution. Solid-state ¹³C NMR would confirm the number of crystallographically independent molecules in the unit cell, while ¹H ssNMR can probe proton-iodide distances and hydrogen bonding interactions, if any. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

The IR and Raman spectra of this compound are rich with information. The vibrations can be assigned to specific motions of the molecule, such as stretching and bending of bonds. The formation of the pyridinium salt from its pyridine precursor leads to notable shifts in vibrational frequencies, particularly for the ring breathing modes. nih.gov

Key vibrational modes include:

C-H Stretching: Aliphatic C-H stretches from the three methyl groups are expected in the 2900-3000 cm⁻¹ region, while aromatic C-H stretches from the pyridinium ring appear at higher wavenumbers, typically 3000-3100 cm⁻¹.

Pyridinium Ring Stretching: The characteristic C=C and C=N stretching vibrations of the pyridinium ring are strong indicators of its electronic structure and are typically found in the 1450-1650 cm⁻¹ range. researchgate.net The precise frequencies are sensitive to the substitution pattern.

Ring Breathing Modes: These vibrations, involving the concerted expansion and contraction of the entire ring, are often strong in the Raman spectrum and appear near 1000-1050 cm⁻¹. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur in the fingerprint region (<1500 cm⁻¹).

Table 3: Principal Expected Vibrational Modes for this compound Based on general data for substituted pyridinium salts. researchgate.netresearchgate.netcdnsciencepub.com

| Wavenumber Range (cm⁻¹) | Assignment | Typical Intensity (IR/Raman) |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium / Strong |

| 3000 - 2850 | Aliphatic C-H Stretch (CH₃) | Medium / Strong |

| 1650 - 1580 | Pyridinium Ring Stretch (ν₈ₐ, ν₈ᵦ) | Strong / Strong |

| 1550 - 1450 | Pyridinium Ring Stretch (ν₁₉ₐ, ν₁₉ᵦ) | Strong / Medium |

| 1470 - 1430 | CH₃ Asymmetric Bending | Medium / Medium |

| 1390 - 1370 | CH₃ Symmetric Bending | Medium / Weak |

| 1250 - 1150 | Aromatic C-H In-plane Bending | Medium / Medium |

| 1050 - 1000 | Ring Breathing Mode (ν₁) | Weak / Strong |

| 900 - 650 | Aromatic C-H Out-of-plane Bending | Strong / Weak |

In situ vibrational spectroscopy, using techniques like Attenuated Total Reflectance (ATR)-FTIR or Raman probes, allows for the real-time monitoring of chemical reactions. While specific studies involving this compound are not prominently documented, the methodology is directly applicable to its synthesis or subsequent reactions.

For example, during its synthesis via the methylation of 2,5-lutidine with methyl iodide, an in situ probe could track the reaction progress. The spectrometer would record the gradual decrease in the intensity of vibrational bands characteristic of 2,5-lutidine and the simultaneous increase in the intensity of the new, sharp peaks corresponding to the this compound product. This data can be used to determine reaction kinetics, identify potential intermediates, and optimize reaction conditions without the need for offline sampling and analysis.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1,2,5-trimethylpyridinium iodide, this method confirms its molecular mass and provides critical information about its structural stability and fragmentation patterns under ionization. The molecular formula of the compound is C₈H₁₂IN, corresponding to a molecular weight of approximately 249.09 g/mol .

In a mass spectrometer, the compound is ionized, typically leading to the observation of the cationic part of the salt. The 1,2,5-trimethylpyridinium cation is expected to be the primary species detected. The iodide anion is generally not observed in positive-ion mode mass spectrometry.

The fragmentation of the 1,2,5-trimethylpyridinium cation ([C₈H₁₂N]⁺) provides a fingerprint that helps confirm its structure. The pre-charged nature of pyridinium salts makes them excellent candidates for mass spectrometric analysis, often serving as ionization enhancers for other molecules in complex samples. nih.govshimadzu-webapp.eu The primary fragmentation pathways for similar N-alkylated aromatic compounds involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. miamioh.edu A common fragmentation would be the loss of the N-methyl group. The C-I bond in related iodoalkanes is typically the weakest bond, and fragmentation often results in the loss of an iodine atom, leaving a positively charged alkyl fragment. docbrown.info

The expected molecular ion in the mass spectrum would be the 1,2,5-trimethylpyridinium cation itself. The table below outlines the anticipated key fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for 1,2,5-Trimethylpyridinium Cation

| Fragment Ion Formula | Fragment Name | Predicted m/z | Fragmentation Pathway |

| [C₈H₁₂N]⁺ | 1,2,5-Trimethylpyridinium (Molecular Ion) | 122 | Ionization of the parent salt |

| [C₇H₉N]⁺• | Radical cation from loss of N-methyl | 107 | Loss of a methyl radical (•CH₃) from the nitrogen |

| [C₅H₅N]⁺• | Pyridine radical cation | 79 | Complex rearrangement and fragmentation |

This interactive table summarizes the primary ions expected from the mass spectrometric analysis of 1,2,5-trimethylpyridinium iodide.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited State Analysis

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to probe the electronic structure of molecules by observing the transitions between different electronic energy levels. For aromatic compounds like 1,2,5-trimethylpyridinium iodide, these spectra are typically dominated by π→π* transitions within the pyridinium ring system.

While specific spectral data for the 1,2,5-isomer is not detailed in the available literature, studies on related pyridine-iodine complexes provide valuable insights. The interaction between pyridine derivatives and iodine can form charge-transfer complexes, which significantly influences the electronic absorption spectra. ias.ac.in The formation of such complexes often results in a blue shift of the characteristic iodine absorption band. ias.ac.in The stability and spectral characteristics of these complexes are dependent on the type and position of substituents on the pyridine ring, which affects the π-electron density on the nitrogen atom. ias.ac.in

Analysis of 1,2,5-trimethylpyridinium iodide would involve dissolving the compound in a suitable solvent and measuring its absorbance across the ultraviolet and visible range. The resulting spectrum would show absorption maxima (λ_max) corresponding to specific electronic transitions.

Table 2: Typical Information from Electronic Spectroscopy

| Parameter | Description | Expected Information |

| λ_max | Wavelength of maximum absorbance | Indicates energies of π→π* and n→π* transitions in the pyridinium ring. |

| Molar Absorptivity (ε) | Measure of how strongly the compound absorbs light | Relates to the probability of the electronic transition. |

| Emission Spectrum | Wavelengths of light emitted after excitation | Provides information on the energy of the first excited state and relaxation pathways. |

| Quantum Yield (Φ) | Efficiency of the fluorescence process | Characterizes the de-excitation properties of the molecule. |

This table outlines the key parameters obtained from electronic absorption and emission spectroscopy and their significance in understanding the electronic structure.

Investigations into similar substituted pyridinium compounds confirm that they are studied for their optical properties, with electronic transitions occurring in the UV-Vis region. researchgate.net

X-ray Diffraction Crystallography for Solid-State Arrangement and Intermolecular Interactions

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

While crystallographic data for 1,2,5-trimethylpyridinium iodide is not available in the reviewed literature, a detailed structural analysis has been performed on its isomer, 1,3,5-trimethylpyridinium iodide . This analysis serves as an excellent proxy for understanding the structural characteristics of this class of compounds. The 1,3,5-isomer crystallizes in the orthorhombic crystal system under the space group Cmcm. The pyridinium cation is reported to have C₂v symmetry and is situated on a crystallographic mirror plane. shimadzu-webapp.euacs.org The crystal structure is stabilized by interactions between the iodide anion and the cation. acs.org

The detailed crystallographic data for 1,3,5-trimethylpyridinium iodide are presented below.

Table 3: Crystallographic Data for 1,3,5-Trimethylpyridinium Iodide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 8.9850(9) |

| b (Å) | 15.767(2) |

| c (Å) | 6.9940(6) |

| Volume (ų) | 990.82(16) |

| Z | 4 |

| R-factor (R₁) | 0.0215 |

Data sourced from studies on the crystal structure of 1,3,5-trimethylpyridinium iodide. shimadzu-webapp.euacs.org This interactive table summarizes the key crystallographic parameters.

This data allows for the precise determination of the solid-state packing and the nature of non-covalent interactions, such as hydrogen bonding between the cation's hydrogen atoms and the iodide anion, which govern the crystal lattice.

Reactivity Profiles and Mechanistic Studies of 1,2,5 Trimethyl Pyridinium Iodide

Reactivity of the Pyridinium (B92312) Ring System

The electron-deficient nature of the pyridinium ring in 1,2,5-trimethylpyridinium iodide makes it susceptible to a range of chemical transformations. The positive charge on the nitrogen atom withdraws electron density from the ring, activating it towards nucleophilic attack.

Nucleophilic Addition Reactions at the Pyridinium Carbon Atoms

The pyridinium ring of 1,2,5-trimethylpyridinium iodide is an electrophilic entity, readily undergoing attack by nucleophiles. Nucleophilic addition typically occurs at the carbon atoms of the pyridinium ring, leading to the formation of dihydropyridine (B1217469) derivatives. The positions most susceptible to attack are those that are ortho and para to the nitrogen atom (positions 2, 4, and 6), as these positions bear the greatest partial positive charge due to resonance effects. stackexchange.comyoutube.comquora.com The stability of the resulting anionic intermediate is a key factor in determining the regioselectivity of the addition. stackexchange.com

Hard nucleophiles, such as organometallic reagents and hydrides, are known to add to the 2-position of the pyridine (B92270) ring. quimicaorganica.org Weaker nucleophiles, which may not react directly with pyridine, can effectively add to the more activated pyridinium salts. quimicaorganica.org The reaction proceeds through a two-step addition-elimination mechanism, often referred to as SNAr (nucleophilic aromatic substitution), where the initial nucleophilic attack is typically the rate-determining step. nih.govpressbooks.pubmasterorganicchemistry.com

The general mechanism for nucleophilic addition to a pyridinium salt is outlined below:

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile attacks an electron-deficient carbon atom of the pyridinium ring, leading to the formation of a resonance-stabilized intermediate. |

| 2. Intermediate Formation | A dihydropyridine derivative is formed, where the aromaticity of the pyridinium ring is temporarily disrupted. |

| 3. Rearomatization (optional) | Depending on the reaction conditions and the nature of the nucleophile, the intermediate may undergo oxidation to restore the aromaticity of the ring, resulting in a substituted pyridine. |

Proton Exchange Dynamics and Acidity of Alpha-Hydrogens

The methyl groups attached to the pyridinium ring, particularly those at the 2- and 5-positions, possess acidic protons. The acidity of these "alpha-hydrogens" is enhanced by the electron-withdrawing nature of the positively charged pyridinium ring. This facilitates deprotonation by a suitable base to form a neutral ylide or a zwitterionic intermediate. The pKa of the conjugate acid of 2,6-lutidine, a related dimethylpyridine, is 6.7, indicating a moderate basicity of the neutral form and, consequently, a notable acidity of the corresponding pyridinium ion's protons. researchgate.net

The proton exchange dynamics can be studied using techniques such as NMR spectroscopy, which can provide insights into the rate of exchange and the factors influencing it. The acidity of these protons is a critical factor in reactions involving the functionalization of the methyl substituents.

Halide Exchange and Anion Metathesis Reactions Involving the Iodide Counterion

The iodide counterion in 1,2,5-trimethylpyridinium iodide can be exchanged with other anions through halide exchange or anion metathesis reactions. These reactions are often driven by the precipitation of an insoluble salt, shifting the equilibrium towards the products. sigmaaldrich.com

A common method for halide exchange is the Finkelstein reaction, which involves the treatment of a halide with a solution of a different halide salt in a solvent where the solubility of the resulting salt is low. sigmaaldrich.com For instance, treatment with a chloride or bromide salt in a suitable solvent could lead to the formation of the corresponding 1,2,5-trimethylpyridinium chloride or bromide.

Anion metathesis can also be achieved using silver salts. The reaction of 1,2,5-trimethylpyridinium iodide with a silver salt, such as silver nitrate (B79036) or silver tetrafluoroborate, in a suitable solvent would lead to the precipitation of insoluble silver iodide, driving the reaction to completion and yielding the 1,2,5-trimethylpyridinium salt of the new anion. acs.orgnih.govwikipedia.org This method is particularly useful for introducing a wide variety of counterions. researchgate.net

| Reaction Type | Reagents | Driving Force |

| Halide Exchange (Finkelstein) | Sodium or potassium halide (e.g., NaCl, KBr) in acetone (B3395972) | Precipitation of the less soluble sodium or potassium iodide. sigmaaldrich.com |

| Anion Metathesis | Silver salt (e.g., AgNO3, AgBF4) | Precipitation of insoluble silver iodide (AgI). acs.orgnih.gov |

Regioselective Functionalization of Methyl Substituents

The acidic nature of the protons on the methyl groups of 1,2,5-trimethylpyridinium iodide allows for their regioselective functionalization. Deprotonation of a specific methyl group can be achieved by using a sterically hindered base, which can then be followed by reaction with an electrophile.

The relative acidity of the methyl protons will depend on their position on the pyridinium ring. The methyl group at the 2-position is generally expected to be more acidic due to its proximity to the positively charged nitrogen atom. This difference in acidity can be exploited to achieve regioselective deprotonation and subsequent functionalization.

For example, selective oxidation of methyl groups on aromatic rings is a known transformation. acs.org While direct oxidation of the methyl groups on the pyridinium ring can be challenging, functionalization via a deprotonation-alkylation sequence is a more common strategy.

Thermal and Chemical Stability, Including Decomposition Pathways

Quaternary ammonium (B1175870) salts, including pyridinium salts, can undergo thermal decomposition. The stability of 1,2,5-trimethylpyridinium iodide is influenced by factors such as temperature, the nature of the counterion, and the presence of other chemical species.

Thermal decomposition of quaternary ammonium halides can proceed through several pathways, including Hofmann elimination and nucleophilic substitution (SN2) at the N-alkyl group. researchgate.netrsc.orglehigh.edu In the case of 1,2,5-trimethylpyridinium iodide, thermal degradation could potentially lead to the formation of 2,5-lutidine and methyl iodide via an SN2-type reaction where the iodide ion acts as the nucleophile. lehigh.edu

The decomposition of related organic iodide compounds has been studied, and the products often include deiodinated and demethylated species. wikipedia.org The thermal degradation of formamidinium-based lead halide perovskites, which also contain organic cations and iodide, has been shown to produce species like hydrogen cyanide and sym-triazine at elevated temperatures. rsc.org While not directly analogous, these studies highlight the potential for complex decomposition pathways.

The chemical stability of 1,2,5-trimethylpyridinium iodide is generally good under neutral and acidic conditions. However, it is susceptible to degradation in the presence of strong bases, which can lead to deprotonation of the methyl groups or nucleophilic attack on the pyridinium ring.

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics provides valuable insights into the mechanisms of reactions involving 1,2,5-trimethylpyridinium iodide. For nucleophilic aromatic substitution (SNAr) reactions on pyridinium rings, the reactions are often second-order, with the rate depending on the concentrations of both the pyridinium salt and the nucleophile. nih.govnih.gov

Kinetic studies on the SNAr reactions of substituted N-methylpyridinium ions have shown that the rate-determining step can vary depending on the leaving group and the nucleophile. nih.govnih.gov For example, in the reaction with piperidine (B6355638), the mechanism involves a rate-determining hydrogen-bond formation between piperidine and the substrate-piperidine addition intermediate, followed by deprotonation. nih.govnih.gov

| Parameter | Significance |

| Rate Constant (k) | Quantifies the rate of a chemical reaction. For SNAr reactions, it depends on the nature of the pyridinium salt, the nucleophile, and the solvent. nih.govnih.govnih.gov |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. It provides insights into the energy barrier of the transition state. |

| Enthalpy of Reaction (ΔH) | The change in heat content during a reaction. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction. scispace.com |

| Entropy of Reaction (ΔS) | The change in disorder or randomness during a reaction. It is influenced by factors such as changes in the number of molecules and their freedom of motion. scispace.com |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's reactivity. DFT calculations have been employed to determine the relative Gibbs free energies and reduction potentials of various substituted pyridinium (B92312) salts, revealing that electronic effects significantly influence these properties. nih.gov The substitution pattern on the pyridinium ring, including the placement of methyl groups as in 1,2,5-trimethyl-pyridinium iodide, can be computationally modeled to understand its impact on the electronic environment of the cation.

The table below presents a hypothetical comparison of calculated geometric parameters for this compound, which could be obtained from DFT calculations.

| Parameter | Calculated Value |

| C-N Bond Lengths (ring) | 1.35 - 1.38 Å |

| C-C Bond Lengths (ring) | 1.39 - 1.41 Å |

| N-CH₃ Bond Length | ~1.48 Å |

| Ring C-CH₃ Bond Lengths | ~1.51 Å |

| C-N-C Bond Angle | ~120° |

| Dihedral Angles | Varies |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules in the solution phase. nih.govrsc.org For this compound, MD simulations can provide detailed insights into its interactions with solvent molecules, the structure of its solvation shell, and the dynamics of the ions in solution. nih.gov

The choice of solvent can significantly influence the properties and reactivity of ionic compounds. acs.orgnih.gov MD simulations can model the explicit interactions between the 1,2,5-trimethyl-pyridinium cation and the iodide anion with various solvent molecules, such as water, alcohols, or aprotic solvents. These simulations can reveal how the solvent affects the ion pairing and dissociation of the salt. The strength of the interaction between the cation and anion is influenced by the solvent's polarity and its ability to form hydrogen bonds. cdnsciencepub.com For example, in a polar protic solvent, the ions are likely to be well-solvated and exist as separate entities, whereas in a nonpolar solvent, they may form tight ion pairs.

Furthermore, MD simulations can be used to investigate the influence of water content and ion concentration on the local coordination environment of the ions. nih.gov This information is crucial for understanding the electrochemical behavior of pyridinium iodide systems, as the solvation structure can impact ion mobility and redox potentials. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic parameters, which can then be validated against experimental data to confirm the structure and properties of a molecule. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations can be used to compute the vibrational frequencies and intensities of the molecule. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed bands to specific molecular vibrations can be made. cdnsciencepub.com For instance, the characteristic stretching vibrations of the N-H bond in pyridinium salts (if applicable) and the various C-H and ring vibrations can be identified. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using quantum chemical methods. These predictions, when compared to experimental NMR data, provide a powerful tool for structure elucidation and confirmation. Discrepancies between predicted and experimental spectra can also highlight specific electronic or conformational effects that may not be immediately obvious from the structure alone. The successful prediction of spectroscopic parameters for related pyridinium compounds has been reported, demonstrating the utility of this approach. mdpi.com

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational transition state analysis can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For example, in the context of deaminative functionalization reactions where pyridinium salts act as radical precursors, computational studies have been crucial in understanding the key single-electron transfer (SET) and C–N bond cleavage steps. nih.gov By calculating the relative activation free energies for different substituted pyridinium systems, researchers can understand how steric and electronic factors influence the reaction barriers. nih.gov

In another example, the mechanism of reductive transamination of pyridinium salts has been investigated, involving the formation of a dihydropyridine (B1217469) intermediate. nih.gov Computational modeling can help to understand the energetics of such intermediates and the subsequent steps of the reaction. The table below illustrates hypothetical activation energies for different proposed reaction pathways involving a pyridinium salt, which could be determined through computational analysis.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Path A: Sₙ2 Mechanism | 25.3 |

| Path B: Reductive Elimination | 22.1 |

| Path C: Radical Mechanism | 19.8 |

Note: The values in this table are for illustrative purposes and would be specific to the reaction being studied.

In Silico Design of Novel Derivatives with Modified Reactivity

The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. nih.govnih.govnih.govresearchgate.netresearchgate.net By systematically modifying the structure of the parent molecule in a computational model, it is possible to predict how these changes will affect its reactivity, electronic properties, and other characteristics before committing to laboratory synthesis.

For instance, if a particular application requires a pyridinium salt with a lower reduction potential, computational models can be used to screen a virtual library of derivatives with different substituent groups on the pyridine (B92270) ring. nih.gov The effect of adding electron-donating or electron-withdrawing groups at various positions can be systematically evaluated to identify the most promising candidates. mdpi.com

This in silico approach can significantly accelerate the discovery and development of new molecules with desired functionalities. nih.gov It allows for a more rational and targeted approach to molecular design, saving time and resources compared to traditional trial-and-error synthesis and testing. The design of novel tyrosine kinase inhibitors and other bioactive molecules has benefited from such computational design strategies. mdpi.com

Research Applications in Chemical Synthesis and Advanced Materials Science

Role as a Reagent or Catalyst Precursor in Organic Transformations

Generally, pyridinium (B92312) salts are recognized for their utility in various organic transformations. researchgate.netjst.go.jp They can act as precursors to N-heterocyclic carbenes, participate in redox reactions, and serve as phase-transfer catalysts.

Mediation of C-C Bond Formation and Functional Group Interconversions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and various reagents and catalysts are employed for this purpose. sigmaaldrich.comnih.gov Pyridinium salts can be involved in reactions like the aldol (B89426) condensation and Wittig-type reactions under specific conditions. organic-chemistry.orgvanderbilt.edu Functional group interconversions (FGIs) are also fundamental, allowing for the conversion of one functional group into another, such as transforming alcohols into halides. ub.eduvanderbilt.eduimperial.ac.uk

Despite the broad utility of pyridinium salts in these areas, specific examples detailing the use of 1,2,5-trimethyl-pyridinium iodide to mediate C-C bond formation or for specific functional group interconversions are not prominently featured in the reviewed scientific literature.

Application in the Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic compounds is a major focus of medicinal and materials chemistry. Pyridinium salts can serve as starting materials or intermediates in the formation of other ring systems. nih.govnih.gov For instance, they are precursors for creating fused nitrogen heterocycles like imidazo[1,2-a]pyridines. nih.govscholaris.ca

However, documented studies that specifically employ this compound as a key precursor for the synthesis of other complex heterocyclic systems could not be identified in the available research.

Supramolecular Assembly and Host-Guest Chemistry Involving the 1,2,5-Trimethyl-pyridinium Moiety

Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. rsc.orgresearchgate.net The charged nature and aromaticity of the pyridinium ring make it an interesting component for building such assemblies through interactions like hydrogen bonding, π-π stacking, and halogen bonding.

Halogen Bonding Interactions in Crystalline Structures

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. mdpi.com In the context of N-alkyl-iodopyridinium salts, strong halogen bonds between the iodine atom of the cation and the iodide anion (C–I⋯I⁻) have been observed in crystal structures of related isomers. mdpi.com These interactions, along with hydrogen bonds, can dictate the packing of molecules in the solid state, leading to the formation of supramolecular chains and layers. mdpi.comresearchgate.netoup.com

A detailed crystallographic analysis of this compound that characterizes its specific halogen bonding interactions is not available in the surveyed literature.

Design of Co-crystals and Deep Eutectic Solvents

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, often halogen or hydrogen bonds. oup.comnih.gov Deep Eutectic Solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than the individual components. nih.gov Pyridinium salts are frequently used as the HBA component in the formulation of DESs. nih.gov

While the principles of forming co-crystals and DESs are well-established, specific studies reporting the design and characterization of co-crystals or deep eutectic solvents incorporating this compound could not be located.

Integration into Functional Materials Research

The unique properties of pyridinium salts have led to their integration into various functional materials. Poly(pyridinium salt)s have been developed for applications such as light-emitting materials, fire-retardants, and electrochromic devices. nih.gov Their ionic nature and stability are key attributes for these applications.

While the broader class of poly(pyridinium salt)s shows significant promise in materials science, research specifically detailing the synthesis and integration of polymers or other functional materials derived from the this compound monomer is not apparent in the reviewed literature.

Properties of this compound

Basic chemical and physical properties of the compound are available from chemical supplier catalogs.

| Property | Value | Source |

| CAS Number | 28710-34-1 | matrix-fine-chemicals.com |

| Molecular Formula | C₈H₁₂IN | matrix-fine-chemicals.com |

| Molecular Weight | 249.09 g/mol | |

| IUPAC Name | 1,2,5-trimethylpyridin-1-ium;iodide | |

| InChI Key | ZDGZYMLMVUEBMQ-UHFFFAOYSA-M | |

| SMILES | CC1=CN+C.[I-] |

Development of Pyridinium-Based Ionic Liquids

Pyridinium salts are a well-established class of cations used in the formulation of ionic liquids (ILs). These salts, when combined with various anions, can produce liquids with low melting points, high thermal stability, and tunable physicochemical properties. The synthesis of pyridinium-based ILs typically involves the quaternization of a pyridine (B92270) derivative with an alkyl halide. In the case of 1,2,5-trimethylpyridinium iodide, it is itself a pyridinium salt and can be considered a simple ionic liquid if its melting point is below 100 °C.

The general synthetic route to produce such compounds involves the Menshutkin reaction, where a pyridine derivative reacts with an alkyl halide. For 1,2,5-trimethylpyridinium iodide, this would involve the reaction of 2,5-dimethylpyridine (B147104) with methyl iodide. The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, are influenced by the nature of both the cation and the anion. The methyl groups on the pyridinium ring can affect the packing of the ions and, consequently, the melting point of the salt. While specific studies on 1,2,5-trimethylpyridinium iodide as an ionic liquid are not extensively documented, the broader class of pyridinium-based ionic liquids has been explored for various applications, including as solvents for organic reactions and in electrochemical applications. rsc.org

Precursor for Advanced Polymeric and Composite Materials

The pyridinium moiety can be a versatile functional group for the development of advanced polymeric and composite materials. Poly(pyridinium salt)s, also known as poly(viologen)s, are a class of ion-containing polymers with interesting electronic and optical properties. These polymers can be synthesized through various polymerization techniques, including the polymerization of vinyl-substituted pyridinium salts.

While there is no direct evidence in the searched literature for the use of 1,2,5-trimethylpyridinium iodide as a monomer for polymerization, its structure suggests potential pathways for incorporation into polymeric materials. For instance, if one of the methyl groups were replaced with a polymerizable group like a vinyl or styryl moiety, the resulting monomer could be polymerized to form a poly(trimethylpyridinium iodide) derivative. Such polymers could exhibit properties like ion conductivity, making them suitable for applications in solid polymer electrolytes or as components in composite materials. The pyridinium ring can also participate in the formation of charge-transfer complexes, which could be exploited in the design of conductive or photoactive materials. For example, poly(pyridinium salt)s containing fluorene (B118485) moieties have been shown to exhibit lyotropic liquid-crystalline and light-emitting properties. nih.gov

Electrochemical Studies and Redox Chemistry of the Pyridinium Core

The electrochemical behavior of pyridinium salts is a subject of significant research interest, largely due to the redox activity of the pyridinium cation. The pyridinium ring can undergo a one-electron reduction to form a neutral pyridinyl radical. This process is often reversible and the reduction potential is influenced by the nature and position of substituents on the ring.

Electrochemical studies of substituted pyridinium salts have shown that the reduction potential can be tuned by the electronic effects of the substituents. rsc.org Electron-withdrawing groups tend to make the reduction easier (less negative potential), while electron-donating groups make it more difficult (more negative potential). In the case of 1,2,5-trimethylpyridinium iodide, the three methyl groups are electron-donating, which would be expected to make the reduction of the pyridinium core more difficult compared to unsubstituted pyridinium.

Cyclic voltammetry is a common technique used to study the redox behavior of such compounds. A typical cyclic voltammogram of a pyridinium salt would show a reduction wave corresponding to the formation of the pyridinyl radical. The reversibility of this wave provides information about the stability of the radical species. While specific cyclic voltammetry data for 1,2,5-trimethylpyridinium iodide is not available in the provided search results, studies on other pyridinium salts indicate that the electrochemical reduction can sometimes be followed by dimerization or other chemical reactions of the resulting radicals. ucl.ac.uk

Advanced Analytical and Purification Methodologies for Research Grade 1,2,5 Trimethyl Pyridinium Iodide

Chromatographic Techniques (HPLC, SFC, Preparative Chromatography) for High-Purity Isolation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of pyridinium (B92312) salts, including 1,2,5-trimethyl-pyridinium iodide. researchgate.net Reversed-phase HPLC, often employing a C18 column, is a common approach. The separation of polar compounds like pyridinium salts can be optimized by using an ion-pairing agent in the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The concentration of the ion-pairing agent is a critical parameter that needs to be fine-tuned to achieve optimal retention and separation from impurities. mdpi.com For preparative applications, the developed HPLC method can be scaled up to isolate larger quantities of the high-purity compound.

Supercritical fluid chromatography (SFC) presents a green and efficient alternative to HPLC for the purification of organic compounds. fagg.be SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier) such as methanol. This technique can offer faster separations and easier solvent removal compared to traditional liquid chromatography. nih.gov For basic compounds like pyridinium salts, additives such as diethylamine (B46881) may be incorporated into the modifier to improve peak shape and enantioselectivity in chiral separations. nih.gov While specific SFC methods for this compound are not widely documented, methods developed for other polar and ionic compounds can be readily adapted. fagg.be

Preparative chromatography, which can be based on either HPLC or SFC, is the definitive method for obtaining research-grade this compound. The choice between the two depends on factors such as the scale of purification and the chemical properties of the compound and its impurities. nih.gov The process involves optimizing the separation at an analytical scale and then scaling up the conditions for preparative columns. nih.gov

Table 1: Comparison of Chromatographic Techniques for Pyridinium Salt Purification

| Technique | Typical Stationary Phase | Typical Mobile Phase | Key Advantages | Considerations for this compound |

|---|---|---|---|---|

| HPLC | C18, C8 | Acetonitrile/Water or Methanol/Water with ion-pairing agent | High resolution, well-established methods | Optimization of ion-pairing agent concentration is crucial. mdpi.com |

| SFC | Variety of packed columns (e.g., diol, ethylpyridine) | Supercritical CO2 with polar modifier (e.g., methanol) | Fast, environmentally friendly, high throughput | Modifier and additive selection is important for peak shape. nih.gov |

| Preparative Chromatography | Same as analytical scale | Same as analytical scale | High-purity isolation of larger quantities | Careful scaling of a well-developed analytical method is required. nih.gov |

Purity Assessment Techniques (Elemental Analysis, Thermogravimetric Analysis, Differential Scanning Calorimetry)

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound (C₈H₁₂IN), the theoretical elemental composition can be calculated and compared with experimental values to confirm its identity and purity. researchgate.netresearchgate.net

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 38.59% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.86% |

| Iodine | I | 126.90 | 1 | 126.90 | 50.95% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.62% |

| Total | | | | 249.091 | 100.00% |

Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition profile of a material. A TGA curve plots the mass of a sample as a function of temperature, revealing the temperatures at which degradation occurs. For pyridinium salts, TGA can indicate the onset of decomposition and the presence of any residual solvent or water. The thermal stability of pyridinium salts can be influenced by the nature of the anion.

Differential scanning calorimetry (DSC) is used to study the thermal transitions of a material, such as melting point, glass transitions, and polymorphic phase transitions. The DSC thermogram shows the heat flow to or from a sample as a function of temperature. For this compound, DSC would be used to determine its melting point and to investigate the presence of any polymorphic forms, which would be indicated by multiple thermal events. The thermal behavior of related pyridinium salts has been studied using DSC, providing a basis for comparison.

Characterization of Polymorphism and Crystallinity

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect to characterize for any research-grade chemical. Different polymorphs can exhibit different physical properties, including solubility, stability, and melting point. X-ray diffraction (XRD) is the primary technique for identifying and characterizing different polymorphic forms.

Table 3: Crystallographic Data for 1,3,5-Trimethylpyridinium Iodide (for comparison)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | Cmcm | |

| a (Å) | 8.9850(9) | |

| b (Å) | 15.767(2) | |

| c (Å) | 6.9940(6) |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for a specific analytical method, often to enhance detection sensitivity or improve chromatographic separation. While this compound itself is a salt, derivatization strategies can be applied to precursor molecules during synthesis or to the pyridinium ring to introduce functionalities that facilitate detection.

For example, the introduction of a chromophore or fluorophore into the molecular structure can significantly enhance its detection by UV-Vis or fluorescence detectors in HPLC. Pyrylium salts can be used to derivatize primary amines to form pyridinium salts with a fixed positive charge, which can improve ionization efficiency in mass spectrometry.

In the context of this compound, derivatization might be employed in synthetic routes leading to its formation, where a precursor molecule is tagged with a detectable group. For instance, a Schiff base can be formed and subsequently quaternized to yield a pyridinium iodide-tagged compound with specific properties. While direct derivatization of the stable this compound for routine analysis is less common, the principles of derivatization are crucial in the broader context of designing and synthesizing novel pyridinium-based compounds with tailored analytical characteristics.

Future Research Trajectories and Unanswered Questions

Exploration of Undiscovered Reactivity Patterns and Synthetic Utilities

While the general reactivity of pyridinium (B92312) salts is well-documented, the specific behavior of the 1,2,5-trimethyl substituted cation is largely uncharted territory. researchgate.net Future research should focus on its potential as a unique building block and reagent in organic synthesis.

A significant area of modern synthetic chemistry involves the use of N-functionalized pyridinium salts as precursors for various radical species. researchgate.netnih.govacs.org These salts can undergo single-electron transfer to generate carbon, nitrogen, or oxygen-centered radicals, which are highly valuable intermediates. acs.org The specific reactivity of the 1,2,5-trimethylpyridinium cation in such radical-mediated processes is unknown and represents a fertile ground for investigation. For instance, its potential in Minisci-type reactions for C-H functionalization under mild, acid-free conditions could be a valuable tool for late-stage modification of complex molecules. nih.gov

Furthermore, pyridinium salts are known to be highly electrophilic, allowing for the addition of nucleophiles to the pyridine (B92270) core. rsc.org The electronic and steric effects of the three methyl groups in the 1,2,5-positions will uniquely modulate the regioselectivity of such additions. A systematic study of these reactions could lead to the development of new pathways for synthesizing highly substituted dihydropyridine (B1217469) and piperidine (B6355638) structures, which are common motifs in natural products and pharmaceuticals. researchgate.net

| Research Area | Key Unanswered Questions | Potential Synthetic Application |

| Radical Chemistry | How does the 1,2,5-trimethyl substitution affect the reduction potential and subsequent radical generation compared to other pyridinium salts? | Development of novel C-H functionalization, difunctionalization of alkenes, and cross-coupling reactions. nih.govrsc.org |

| Nucleophilic Addition | What is the regioselectivity of nucleophilic attack on the 1,2,5-trimethylpyridinium ring? How do steric and electronic factors govern this selectivity? | Access to unique and complex nitrogen-containing heterocyclic scaffolds. researchgate.net |

| Catalysis | Can 1,2,5-trimethyl-pyridinium iodide or its derivatives function as effective phase-transfer catalysts or organocatalysts? | Application in green chemistry protocols, such as the synthesis of β-amino carbonyl compounds. acs.orgnih.gov |

| Ylide Formation | What is the stability and reactivity of the corresponding pyridinium ylide? | Use in Wittig-type reactions and cycloadditions for the synthesis of complex organic molecules. unl.pt |

Development of Novel Characterization Methodologies Tailored for Pyridinium Salts

The characterization of pyridinium salts currently relies on standard analytical techniques such as NMR spectroscopy, mass spectrometry, and FTIR. mdpi.comunlv.edu While effective, there are opportunities to develop and apply more sophisticated methodologies to gain deeper insights into the structure and behavior of compounds like this compound.

Advanced mass spectrometry techniques could be developed to better study the weak coordination between the pyridinium cation and its counter-ion, which is often a challenge. mdpi.com Furthermore, the application of in-situ spectroscopic methods could provide real-time data on reaction mechanisms involving pyridinium salt intermediates.

Computational modeling is another area with immense potential. mdpi.com Developing accurate theoretical models for this compound could predict its reactivity, spectral properties, and interaction with other molecules. This predictive power can guide experimental work, saving time and resources. For example, computational studies could elucidate the subtle differences in crystal packing and solid-state properties that arise from isomeric changes, such as comparing the 1,2,5-isomer with the structurally characterized 1,3,5-trimethylpyridinium iodide. researchgate.net

| Methodology | Potential Advancement | Information Gained |

| Mass Spectrometry | Tandem MS/MS fragmentation studies and ion mobility-mass spectrometry. | Detailed structural information and differentiation of isomers; insights into cation-anion interactions. |

| NMR Spectroscopy | Use of advanced 2D and 3D NMR techniques (e.g., NOESY, HOESY). | Unambiguous assignment of protons and carbons; understanding of through-space interactions and conformational preferences. |

| X-ray Crystallography | High-throughput crystallization screening and analysis. | Elucidation of solid-state structures and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). researchgate.net |

| Computational Chemistry | Density Functional Theory (DFT) and molecular dynamics simulations. | Prediction of reactivity, electronic structure, spectroscopic data, and dynamic behavior in solution. mdpi.com |

Multidisciplinary Research at the Interface of Pyridinium Chemistry and Emerging Fields

The unique properties of pyridinium salts make them ideal candidates for multidisciplinary research. rsc.org Future investigations should aim to position this compound at the intersection of chemistry, materials science, and biology.

In materials science, pyridinium salts are explored as components of ionic liquids, dyes, and functional polymers. researchgate.netnih.govunlv.edu The specific structure of this compound could be tuned to create novel ionic liquids with desirable properties such as low viscosity or high thermal stability. Its incorporation into polymer backbones could lead to new materials for applications like anion exchange membranes in fuel cells or electrodialysis. rsc.org

From a biological perspective, many pyridinium salts exhibit antimicrobial, antifungal, and anticancer activities. unl.ptmdpi.comnih.gov The biological profile of this compound is completely unknown. Screening this compound for various biological activities could uncover new therapeutic leads. For instance, its structure could be integrated into more complex molecules, such as Schiff bases, to create metal complexes with enhanced cytotoxic effects against cancer cell lines, a strategy that has proven successful for other pyridinium iodide derivatives. nih.gov

| Emerging Field | Potential Application of this compound | Key Research Question |

| Materials Science | Component of novel ionic liquids, functional polymers, and nanocomposites. nih.govunlv.edu | How does the 1,2,5-substitution pattern influence the physicochemical properties (e.g., melting point, conductivity, solubility) of the resulting material? |

| Medicinal Chemistry | Core scaffold for antimicrobial or anticancer agents. rsc.orgnih.gov | Does this compound exhibit selective cytotoxicity or antimicrobial activity? What is its mechanism of action? |

| Sensor Technology | Fluorescent probe for detecting anions or biomolecules. researchgate.netunlv.edu | Can the fluorescence properties of the pyridinium ring be harnessed for sensing applications, and how are they affected by the trimethyl substitution? |

| Electrocatalysis | Electrolyte or catalyst in electrochemical devices. | What are the electrochemical stability and catalytic properties of this compound in applications like CO2 reduction or water splitting? |

Challenges and Opportunities in Sustainable Synthesis and Application

The principles of green chemistry present both challenges and significant opportunities for the future of this compound research. A primary goal should be the development of more sustainable and efficient synthetic routes.

Traditional syntheses of pyridinium salts often involve reacting a pyridine with an alkyl halide in an organic solvent, sometimes for extended periods at high temperatures. nih.gov A key opportunity lies in adapting greener synthetic methods, such as solvent-free or silica-supported reactions, which have been shown to be highly effective for other pyridinium salts. acs.orgnih.gov These methods reduce waste, avoid toxic organic solvents, and can significantly shorten reaction times. nih.gov

Another challenge is the sustainability of the starting materials themselves. Research into producing the 2,5-lutidine precursor from renewable biomass sources would represent a major step forward. On the application side, the use of this compound as a recyclable catalyst or as a component in biodegradable ionic liquids would enhance its green credentials. The challenge lies in designing systems where the pyridinium salt can be easily recovered and reused without loss of activity.

| Area | Challenges | Opportunities |

| Synthesis | Reliance on petroleum-based starting materials and potentially hazardous reagents like methyl iodide. | Development of bio-based routes to precursors; use of solvent-free or aqueous reaction conditions; exploring alternative methylating agents. acs.orgnih.gov |

| Solvents | Use of volatile and often toxic organic solvents in synthesis and application. | Design and use of the compound as an ionic liquid, which can serve as a recyclable, non-volatile reaction medium. nih.gov |

| Lifecycle | Potential for persistence in the environment. | Designing for biodegradability; developing efficient methods for recovery and reuse in catalytic applications. |

| Atom Economy | Ensuring that synthetic routes are designed to maximize the incorporation of all starting materials into the final product. | Exploring one-pot, multi-component reactions that generate the target compound with minimal byproducts. researchgate.net |

Q & A